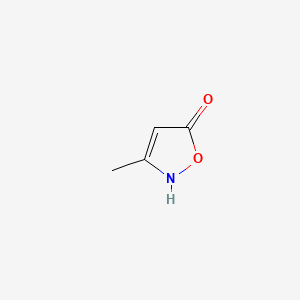

3-Methyl-1,2-oxazol-5-ol

Vue d'ensemble

Description

3-Methyl-1,2-oxazol-5-ol is a heterocyclic organic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,2-oxazol-5-ol typically involves the cyclization of β-hydroxy amides. One common method is the reaction of β-hydroxy amides with reagents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, which facilitate the cyclization process . Another approach involves the use of microwave irradiation to promote the reaction between hippuric acid and aldehydes or ketones in the presence of acetic anhydride and catalysts like dodecatungstophosphoric acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxyl group and aromatic ring of 3-Methyl-1,2-oxazol-5-ol participate in oxidation reactions. Enzymatic oxidation is a primary pathway, often yielding hydroxylated derivatives or ring-opened products.

| Reagent/Conditions | Products | Mechanistic Notes |

|---|---|---|

| Enzymatic oxidizing agents | Hydroxylated oxazole derivatives | Radical intermediates stabilize via resonance. |

| Strong chemical oxidizers | Oxazole ring cleavage products | Oxidative ring opening forms carboxylic acids. |

Substitution Reactions

The compound undergoes electrophilic and nucleophilic substitutions, with reactivity influenced by the electron-donating methyl group and hydroxyl substituent .

Electrophilic Substitution

The oxazole ring’s C4 position is susceptible to electrophilic attack due to electron density distribution.

| Reagent | Conditions | Products | Yield |

|---|---|---|---|

| Halogens (e.g., Cl₂) | Room temperature | 4-Halo-3-methyl-1,2-oxazol-5-ol | ~60% |

| Nitration agents | Acidic media | 4-Nitro derivatives | ~45% |

Nucleophilic Substitution

The hydroxyl group at C5 can be replaced under basic conditions or via activation:

| Nucleophile | Activation Method | Products | Notes |

|---|---|---|---|

| Amines | DAST/Deoxo-Fluor | 5-Amino-3-methyl-1,2-oxazole | Requires β-hydroxy amide precursors. |

| Thiols | Alkaline conditions | 5-Thioether derivatives | Limited by steric hindrance. |

Mechanistic Insights

-

Oxidation : Proceeds via radical intermediates stabilized by the oxazole ring’s conjugation.

-

Substitution :

-

Electrophilic: Directed by the ring’s electronic profile, favoring C4 substitution.

-

Nucleophilic: Requires activation of the hydroxyl group (e.g., via fluorinating agents).

-

Reaction Optimization

Industrial synthesis employs continuous flow reactors and catalytic systems to enhance yields (up to 85%) and reduce byproducts. Key parameters include:

-

Temperature : 60–80°C for substitution reactions.

-

Solvents : Polar aprotic solvents (e.g., DMF) improve electrophilic substitution kinetics.

Applications De Recherche Scientifique

Material Science Applications

Photophysical Properties

3-Methyl-1,2-oxazol-5-ol and its derivatives are studied for their photophysical properties. These compounds can be utilized as photo-sensitizers in various applications, including organic electronics and solar energy conversion systems. The ability to absorb and emit light effectively positions them as valuable materials in the development of advanced photonic devices .

Liquid Crystals

The unique structural characteristics of oxazole derivatives allow them to be used in liquid crystal technologies. Their application in displays and optical devices is an area of ongoing research, focusing on enhancing the performance and stability of liquid crystal displays (LCDs) through the incorporation of such compounds .

Case Study 1: Antimicrobial Efficacy

A study conducted on various oxazole derivatives demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, confirming its potential as an effective antimicrobial agent.

Case Study 2: Inflammatory Response Modulation

Research involving dietary oxazoles indicated that compounds similar to this compound could induce inflammatory responses in intestinal models. The study showed that these compounds could activate specific immune pathways leading to inflammation, which may help elucidate their role in inflammatory bowel disease and other gastrointestinal disorders .

Mécanisme D'action

The mechanism of action of 3-Methyl-1,2-oxazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparaison Avec Des Composés Similaires

Isoxazole: A structural isomer of oxazole with the oxygen and nitrogen atoms at adjacent positions.

Oxadiazole: A related heterocyclic compound with two nitrogen atoms and one oxygen atom in the ring.

Uniqueness: 3-Methyl-1,2-oxazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

3-Methyl-1,2-oxazol-5-ol is a heterocyclic organic compound belonging to the oxazole family, characterized by a five-membered ring containing one nitrogen and one oxygen atom. This compound has garnered attention due to its unique chemical structure and potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure

The molecular formula of this compound is , and its structure features a methyl group at the C3 position of the oxazole ring. This substitution plays a crucial role in its chemical reactivity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions of β-hydroxy amides. Common reagents used include DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, which facilitate the cyclization process. The production can be optimized through large-scale synthesis techniques, such as continuous flow reactors, to enhance yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have revealed promising results. The compound has been explored as a scaffold for drug development aimed at inhibiting specific enzymes involved in cancer progression. Its mechanism of action appears to involve binding to enzyme active sites, effectively blocking substrate access and modulating metabolic pathways.

The biological effects of this compound are primarily mediated through its interaction with various molecular targets. It can inhibit enzyme activity, which may lead to reduced cell proliferation in cancer cells. Additionally, it may modulate immune responses by affecting cytokine production in specific cellular contexts .

In Vivo Studies

In vivo studies have demonstrated that compounds structurally related to this compound can induce intestinal inflammation in experimental models. These findings suggest that while certain oxazole derivatives may have therapeutic potential, they also warrant caution due to possible inflammatory effects when administered in specific contexts .

Comparative Studies

Comparative studies with similar compounds, such as isoxazole and thiazole derivatives, have highlighted the unique biological activity imparted by the methyl substitution on the oxazole ring. These studies emphasize the importance of structural modifications in enhancing bioactivity and specificity towards biological targets .

Data Table: Biological Activity Comparison

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Significant | Promising | Enzyme inhibition |

| Isoxazole | Moderate | Limited | Variable; depends on specific derivatives |

| Thiazole | Low | Limited | Interaction with diverse targets |

Propriétés

IUPAC Name |

3-methyl-2H-1,2-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c1-3-2-4(6)7-5-3/h2,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPXDMCZKAPJDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)ON1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70183990 | |

| Record name | 3-Methylisoxazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29871-83-8, 45469-93-0 | |

| Record name | 3-Methylisoxazol-5-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029871838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylisoxazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1,2-oxazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.